Ethyl 2-methyl-2H-tetrazole-5-carboxylate
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Overview
Description
Ethyl 2-methyl-2H-tetrazole-5-carboxylate is a derivative of tetrazole, a five-membered heterocyclic compound containing four nitrogen atoms. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-2H-tetrazole-5-carboxylate can be synthesized through various methods. One common approach involves the cycloaddition reaction of nitriles with sodium azide in the presence of a catalyst . The reaction typically occurs in an aromatic solvent under reflux conditions. Another method involves the use of acetic acid and tert-butyl alcohol as solvents .
Industrial Production Methods
Industrial production of this compound often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields . The use of non-toxic reagents and easy extraction methods are also preferred to ensure cost-effectiveness and safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2H-tetrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Participates in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and alcohols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, which can be further utilized in different applications .
Scientific Research Applications
Ethyl 2-methyl-2H-tetrazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2H-tetrazole-5-carboxylate involves its ability to mimic carboxylic acids, allowing it to interact with biological targets similarly . The tetrazole ring can stabilize negative charges through delocalization, making it an effective ligand for metal ions and a versatile component in drug design .
Comparison with Similar Compounds
Similar Compounds
5-Methyl Tetrazole: Similar in structure but lacks the ethyl ester group.
Tetrazole-5-carboxylate: Similar but without the 2-methyl substitution.
Uniqueness
Ethyl 2-methyl-2H-tetrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions .
Properties
IUPAC Name |
ethyl 2-methyltetrazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-3-11-5(10)4-6-8-9(2)7-4/h3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYUKSXHYURGOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(N=N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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